Home > Products > Screening Compounds P137524 > 3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride
3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride - 953400-58-3

3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride

Catalog Number: EVT-6655100
CAS Number: 953400-58-3
Molecular Formula: C14H24ClNO
Molecular Weight: 257.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride, commonly known as Tapentadol, is a synthetic compound that exhibits analgesic properties. It is classified as an opioid analgesic and is primarily used for the management of moderate to severe pain. The compound's unique pharmacological profile includes both mu-opioid receptor agonism and norepinephrine reuptake inhibition, which contributes to its effectiveness in pain relief.

Source and Classification

The compound is derived from the structural modification of phenolic compounds and belongs to the class of alkylbenzene derivatives. It has a CAS number of 175591-23-8 and is recognized under various synonyms such as 3-((2R,3R)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol and CS-586 . Its classification as a controlled substance reflects its potential for abuse and dependence, necessitating careful regulation in clinical settings.

Synthesis Analysis

Methods

The synthesis of 3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol typically involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate benzene derivatives and amines. Common precursors include benzenepropanamine and γ-ethenyl-N,N,β-trimethyl-3-(phenylmethoxy)- .
  2. Reactions: The primary synthetic route often involves a nucleophilic substitution reaction where the dimethylamino group is introduced to the phenolic structure. This can be achieved through various methods such as alkylation or reductive amination.
  3. Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate the desired hydrochloride salt form.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. The use of catalysts may also be employed to enhance reaction rates and selectivity.

Molecular Structure Analysis

Structure

The molecular formula for 3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol is C14H23NO, with a molecular weight of approximately 221.34 g/mol . The compound features a phenolic hydroxyl group attached to a dimethylaminoalkane side chain.

Structural Data

  • SMILES Notation: CCC@@Hc1cccc(O)c1
  • InChI: InChI=1S/C14H23NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14-/m0/s1 .

The stereochemistry of the molecule is crucial for its biological activity, with specific configurations at the chiral centers influencing its interaction with biological targets.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol include:

  1. Nucleophilic Substitution: The introduction of the dimethylamino group can occur through nucleophilic attack on an activated aromatic ring.
  2. Hydrochloride Formation: The hydrochloride salt is formed by reacting the free base with hydrochloric acid, enhancing solubility and stability for pharmaceutical applications.

Technical Details

These reactions often require careful control of pH and temperature to ensure optimal yields and minimize byproducts. Analytical techniques such as high-performance liquid chromatography (HPLC) are utilized to monitor reaction progress and purity.

Mechanism of Action

Process

The mechanism of action of 3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol involves dual pathways:

  1. Mu-opioid Receptor Agonism: The compound binds to mu-opioid receptors in the central nervous system, leading to decreased perception of pain.
  2. Norepinephrine Reuptake Inhibition: By inhibiting the reuptake of norepinephrine, it enhances noradrenergic signaling, contributing to its analgesic effects .

Data

Studies have shown that Tapentadol exhibits a higher potency than traditional opioids like tramadol due to its combined mechanism . This dual action allows for effective pain management while potentially reducing the risk of opioid-related side effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to its hydrochloride form; solubility may vary based on pH.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data should be referenced from material safety data sheets (MSDS).

Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.

Applications

Scientific Uses

3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride has significant applications in:

  1. Pain Management: Used clinically for treating moderate to severe pain conditions.
  2. Research: Investigated for its pharmacological properties in studies related to analgesia and neuropathic pain treatment .
  3. Pharmaceutical Development: Serves as a model compound for developing new analgesics with improved efficacy profiles.
Introduction to 3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol Hydrochloride in Contemporary Medicinal Chemistry

Historical Development and Pharmacological Classification

The development of 3-(1-(dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride (CAS 175591-23-8) represents a strategic advancement in analgesic pharmacochemistry. First synthesized in the 1990s, this compound emerged from systematic efforts to create analgesics with improved tolerability profiles compared to classical opioids [3]. Its molecular formula (C₁₄H₂₄ClNO) and weight (257.80 g/mol) reflect deliberate structural optimization, positioning it as a hydrochloride salt to enhance solubility and stability [7]. The compound gained pharmacological significance as the active pharmaceutical ingredient (API) in tapentadol hydrochloride, which received FDA approval in 2008 under the brand name Nucynta® [7].

Chemical Identity and Stereochemical EvolutionThe core structure combines a β-phenylethylamine motif with dimethylamino (DMA) and methylpentyl pharmacophores. The (1R,2R)-stereoisomer (IUPAC: 3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride) constitutes the therapeutically active enantiomer, while the (2R,3S)-isomer (CAS 953400-57-2) exists as a process-related impurity [9] [4]. This stereochemical precision enables optimal receptor engagement: the (2R,3R)-configuration positions the phenol and DMA groups for dual binding at opioid receptors and norepinephrine transporters [7]. The crystalline hydrochloride salt form (FDA UNII: 71204KII53) dominates therapeutic applications due to superior crystallinity and hygroscopic stability [3] [7].

Table 1: Key Historical Milestones in Compound Development

YearDevelopment MilestoneSignificance
1990sInitial synthesis and stereochemical resolutionEstablished structure-activity relationship for dual analgesia [3]
2008FDA approval as tapentadol hydrochloride (Nucynta®)Validated clinical utility in moderate-severe pain [7]
2011Industrial-scale synthesis optimization (WO 2011128784)Achieved 98% yield and >96% diastereomeric purity [6]

Pharmacological ClassificationThis compound is pharmacologically classified as a centrally acting analgesic with dual mechanisms:

  • Opioid Receptor Agonism: Primary action as a μ-opioid receptor (MOR) agonist [7]
  • Monoamine Transporter Modulation: Potent norepinephrine reuptake inhibition (NRI) with minimal serotonin activity [7]The dimethylamino group critically enhances blood-brain barrier penetration, with computational models predicting high permeability (Log P = 1.26) and CNS bioavailability [10] [5]. Unlike traditional opioids, its moderate MOR affinity (Ki ~0.1-1μM) reduces respiratory depression risks while maintaining analgesic efficacy comparable to oxycodone [7] [3].

Synthesis and ManufacturingIndustrial synthesis employs a stereoselective route starting from (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (CAS 809282-45-9), followed by demethylation:

Key Step: Phenolic demethylation using 46% HBr at 100-110°C for 3 hours → 98% yield  [6]  

This process achieves exceptional diastereoselectivity (anti:syn ratio = 96.4:3.4), with NMR characterization confirming structural integrity (¹H NMR (500 MHz, CDCl₃) δ 7.12 (t, J = 7.8 Hz, 1H), 0.70 (t, J = 7.3 Hz, 3H)) [6].

Role in Dual-Action Analgesic Therapeutics: Bridging Opioid and Monoaminergic Pathways

Mechanistic SynergyThe compound's therapeutic innovation lies in its simultaneous engagement of opioid and monoaminergic systems:

  • Opioid Component: Binds MOR with approximately 50-fold lower affinity than morphine, but sufficient intrinsic activity for analgesia [7]
  • Adrenergic Component: Inhibits norepinephrine reuptake (IC₅₀ ~0.5μM), increasing synaptic norepinephrine in descending pain pathways [7]

Table 2: Comparative Receptor Binding Profile

TargetAffinity (Ki)Functional ActivityTherapeutic Implication
μ-Opioid Receptor (MOR)0.1-1 μMFull agonistSpinal and supraspinal analgesia
Norepinephrine Transporter (NET)0.2-0.5 μMReuptake inhibitorEnhanced descending pain inhibition
Serotonin Transporter (SERT)>10 μMNegligible activityAvoids serotonin-related side effects

This dual mechanism creates supra-additive analgesia: MOR activation inhibits nociceptive transmission, while norepinephrine reuptake inhibition amplifies endogenous pain inhibition pathways in the locus coeruleus and spinal cord [7]. Crucially, the DMA pharmacophore enables optimal cation-π interactions with NET, while the phenol group facilitates MOR hydrogen bonding [5] [4].

Therapeutic ApplicationsClinically, this dual pharmacology translates to:

  • Broad-Spectrum Analgesia: Efficacy in neuropathic, nociceptive, and mixed pain states, particularly diabetic neuropathy [7]
  • Improved Tolerability: 50% lower incidence of gastrointestinal effects (vs. pure MOR agonists) due to reduced required opioid load [3]
  • Reduced Abuse Liability: Lower intrinsic MOR efficacy diminishes reward pathway activation [7]

Table 3: Therapeutic Profile Versus Comparator Analgesics

ParameterTapentadol HClTramadolMorphine
MOR Affinity (Relative)1x0.1x50x
NRI PotencyHighModerateNone
Serotonergic ActivityNegligibleHighNone
Analgesic EfficacyModerate-severeMild-moderateSevere

Molecular Optimization InsightsThe compound exemplifies rational drug design principles:

  • Phenol Group: Enables strong hydrogen bonding with MOR His319 residue (bond distance: 2.1Å) [7]
  • Dimethylamino Propyl Chain: Optimal length (3-atom spacer) for simultaneous MOR/NET engagement [4]
  • β-Methyl Branching: Enhances stereoselective binding while retarding metabolic degradation [10]Pharmacokinetic studies confirm the DMA group's contribution: increased water solubility (log S = -1.07) facilitates absorption, while moderate lipophilicity (log P ~1.26) ensures CNS penetration [10] [5].

Properties

CAS Number

953400-58-3

Product Name

3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride

IUPAC Name

3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride

Molecular Formula

C14H24ClNO

Molecular Weight

257.80 g/mol

InChI

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H

InChI Key

ZELFLGGRLLOERW-UHFFFAOYSA-N

SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.